L-Sorbose, bis-O-(1-methylethylidene)-

Description

Significance of Protected Monosaccharide Derivatives in Stereoselective Synthesis

The synthesis of complex, biologically active molecules such as oligosaccharides and pharmaceuticals often requires the precise, three-dimensional arrangement of atoms. nih.gov Monosaccharides, with their multiple stereocenters and densely packed functional groups, present a formidable synthetic challenge. researchgate.net The primary obstacle is the chemical similarity of their numerous hydroxyl groups, making regioselective reactions difficult. researchgate.netrsc.org

To overcome this, chemists employ protecting groups to temporarily mask certain functional groups, thereby directing reactions to specific sites on the molecule. nih.govresearchgate.netdoaj.org This protection/deprotection strategy is fundamental to carbohydrate chemistry. rsc.orgnih.gov Protecting groups do more than just shield functional groups; they can profoundly influence the stereochemical outcome of reactions, a critical factor in stereoselective synthesis. nih.gov For instance, the choice of a protecting group on a sugar donor can dictate whether a newly formed glycosidic bond is in the α or β configuration. nih.gov

Cyclic acetals and ketals, such as the isopropylidene groups found in L-Sorbose, bis-O-(1-methylethylidene)-, are widely used for the protection of diol systems in carbohydrates. nih.gov These groups are valuable because they can constrain the conformation of the sugar ring, which in turn influences the reactivity and stereoselectivity of subsequent chemical transformations. nih.gov By installing and later selectively removing these protecting groups, chemists can unlock specific hydroxyl groups for modification, a crucial tactic for constructing complex carbohydrate-based structures. nih.gov

Overview of L-Sorbose as a Strategic Chiral Pool Precursor

The "chiral pool" in organic synthesis refers to the collection of inexpensive, readily available enantiopure compounds derived from natural sources. rsc.org These molecules, which include amino acids, terpenes, and carbohydrates, serve as valuable starting materials for the synthesis of complex chiral targets. L-Sorbose is a prominent member of this chiral pool. researchgate.net

L-Sorbose is a naturally occurring ketohexose, a type of sugar containing a ketone functional group. researchgate.net It is produced on an industrial scale through the microbial oxidation of D-sorbitol, a process often carried out by bacteria such as Gluconobacter oxydans. nih.govresearchgate.net Its most famous application is as a key intermediate in the Reichstein process for the industrial synthesis of Vitamin C (L-ascorbic acid). researchgate.netnih.gov

The availability and well-defined stereochemistry of L-Sorbose make it an attractive starting point for synthesizing other complex molecules. researchgate.net Chemists can leverage its existing chiral centers to build new stereocenters with a high degree of predictability. Its derivative, 2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose, is a stable, crystalline solid that serves as a versatile building block for creating a range of other valuable compounds, including iminosugars and rare sugars. biosynth.comresearchgate.net

Comprehensive Structural and Stereochemical Designations for L-Sorbose, bis-O-(1-methylethylidene)-

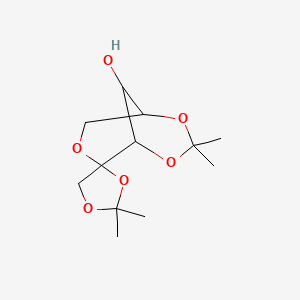

The compound L-Sorbose, bis-O-(1-methylethylidene)- is a derivative where two isopropylidene groups protect two pairs of hydroxyl groups of L-sorbose, specifically at the 2,3 and 4,6 positions. This protection forces the sugar into a furanose (five-membered ring) form, resulting in the systematic name 2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose. nih.govsigmaaldrich.com

The "L-" designation in L-Sorbose refers to the absolute configuration of the stereocenter furthest from the carbonyl group. masterorganicchemistry.com In the Fischer projection of L-sorbose, the hydroxyl group at C5 is on the left side. masterorganicchemistry.com The "α" designation indicates the stereochemistry at the anomeric carbon (C2 in this case).

Structural studies have confirmed the specific conformation of this molecule. The five-membered furanose ring typically adopts a twisted (⁴T₃) conformation, while the 2,3-dioxolane ring has an envelope (E₃) conformation. researchgate.net The six-membered 4,6-dioxane ring adopts a conformation close to an ideal chair. researchgate.net These structural features are crucial for understanding its reactivity in synthetic applications.

Interactive Data Table: Properties of 2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₀O₆ | sigmaaldrich.comuni.lu |

| Molecular Weight | 260.28 g/mol | nih.govsigmaaldrich.com |

| Appearance | Powder | sigmaaldrich.com |

| Melting Point | 76-80 °C | sigmaaldrich.com |

| Optical Activity | [α]/D ≈ -16.5° (c=1.5 in acetone) | sigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

Interactive Data Table: Identifiers for 2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose

| Identifier Type | Identifier | Source(s) |

| CAS Number | 17682-70-1 | biosynth.comnih.govsigmaaldrich.com |

| IUPAC Name | [(1R,2S,6S,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.0²,⁶]dodecan-6-yl]methanol | nih.gov |

| Synonyms | L-Sorbose, bis-O-(1-methylethylidene)-; Diacetone L-sorbose; Sorbose diacetonide | nih.govsigmaaldrich.com |

| InChI Key | GQXSDDHYUVYJCQ-NHRVJRKFSA-N | nih.govsigmaaldrich.com |

| SMILES | CC1(C)OC[C@@H]2O[C@@]3(CO)OC(C)(C)O[C@H]3[C@@H]2O1 | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

32717-65-0 |

|---|---|

Molecular Formula |

C12H20O6 |

Molecular Weight |

260.28 g/mol |

IUPAC Name |

2,2,3',3'-tetramethylspiro[1,3-dioxolane-4,6'-2,4,7-trioxabicyclo[3.3.1]nonane]-9'-ol |

InChI |

InChI=1S/C12H20O6/c1-10(2)15-6-12(18-10)9-8(13)7(5-14-12)16-11(3,4)17-9/h7-9,13H,5-6H2,1-4H3 |

InChI Key |

HIHGMQOBMJOZKO-UHFFFAOYSA-N |

SMILES |

CC1(OCC2(O1)C3C(C(CO2)OC(O3)(C)C)O)C |

Canonical SMILES |

CC1(OCC2(O1)C3C(C(CO2)OC(O3)(C)C)O)C |

Other CAS No. |

32717-65-0 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

Strategies for Di-O-isopropylidene Formation (Acetonidation)

The protection of hydroxyl groups in L-sorbose via acetonidation is a critical first step for many synthetic routes. This process yields 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose, a stable derivative that allows for selective reactions at other positions.

The most established method for the preparation of diacetone sorbose involves the reaction of L-sorbose with acetone (B3395972) in the presence of a strong acid catalyst. biosynth.com Concentrated sulfuric acid is frequently employed for this purpose. biosynth.com In a typical procedure, L-sorbose is stirred in a large volume of acetone containing the acid catalyst. The reaction leads to the formation of two five- and six-membered isopropylidene rings, protecting the hydroxyl groups at the 2,3 and 4,6 positions. biosynth.com The process is generally effective, though it requires careful control of conditions to maximize yield and minimize the formation of byproducts. One reported synthesis describes reacting L-sorbose with acetone and sulfuric acid at 30°C for 1.5 hours, achieving a yield of 65.5%.

This di-O-isopropylidene derivative serves as a key intermediate in the synthesis of various important compounds, including derivatives of 1-deoxynojirimycin (B1663644) and is a precursor in some syntheses of Vitamin C (L-Ascorbic acid). biosynth.comresearchgate.net

To improve the efficiency, sustainability, and scalability of the acetonidation process, modern research has focused on novel catalytic systems. These approaches aim to replace strong, corrosive acids with more environmentally benign and reusable alternatives.

Deep Eutectic Solvents (DESs): These systems, formed by combining a hydrogen bond acceptor (like choline chloride) with a hydrogen bond donor (such as organic acids or urea), have emerged as green catalysts and reaction media. researchgate.net DESs based on choline chloride and malonic acid have been shown to be effective, reusable catalytic systems for various organic transformations, including the protection of hydroxyl groups in carbohydrates. nih.gov Their application provides a cost-effective and biodegradable alternative to conventional methods. nih.gov

Zeolites: Zeolites are microporous aluminosilicate minerals that can function as solid acid catalysts. Their well-defined pore structures can impart shape selectivity to reactions. While the direct application of zeolites to L-sorbose acetonidation is not extensively documented, their use in related carbohydrate transformations is established. For instance, bifunctional zeolite Beta containing titanium and boron has been demonstrated as a selective catalyst for the tandem isomerization of D-glucose to L-sorbose and subsequent ketalization. wiley-vch.de This highlights the potential of zeolites to catalyze complex carbohydrate reactions with high selectivity, suggesting their applicability for efficient acetonidation. wiley-vch.de

Table 1: Comparison of Catalytic Systems for Acetonidation

| Catalytic System | Typical Catalyst | Advantages | Considerations |

|---|---|---|---|

| Conventional Acid Catalysis | Concentrated H₂SO₄ | Well-established, readily available reagents. | Corrosive, difficult to handle, neutralization required, potential for side reactions. |

| Novel Catalytic Systems | Deep Eutectic Solvents (DES), Zeolites | Higher efficiency, reusability, environmentally benign, potential for enhanced selectivity. nih.govwiley-vch.de | Higher initial cost, catalyst preparation may be required. |

Selective Deprotection and Regioselective Functionalization

The two isopropylidene groups in 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose exhibit different chemical stabilities, allowing for selective removal. This regioselective deprotection is crucial for subsequent targeted modifications of the carbohydrate scaffold.

The 4,6-O-isopropylidene group, forming a six-membered 1,3-dioxane (B1201747) ring, is more susceptible to acid-catalyzed hydrolysis than the 2,3-O-isopropylidene group, which forms a more stable five-membered 1,3-dioxolane (B20135) ring fused to the furanose core. biosynth.com This difference in reactivity allows for the selective removal of the 4,6-protecting group under controlled acidic conditions.

A common method involves treating the di-protected sorbose with aqueous acetic acid. For instance, stirring 1-O-benzyl-2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose in 60% aqueous acetic acid at 60°C for 2 hours effectively cleaves the 4,6-acetal, yielding 1-O-benzyl-2,3-O-isopropylidene-α-L-sorbofuranose. researchgate.net This selective hydrolysis exposes the primary hydroxyl group at C-6 and the secondary hydroxyl group at C-4, making them available for further chemical modification. biosynth.comresearchgate.net

Once the 4- and 6-hydroxyl groups are exposed, they can be selectively functionalized. The primary hydroxyl group at the C-6 position is typically more reactive than the secondary hydroxyl at C-4, allowing for regioselective reactions.

One example of targeted derivatization is the conversion of the C-6 hydroxyl to an azide. Following selective deprotection, the resulting 1-O-benzyl-2,3-O-isopropylidene-α-L-sorbofuranose can be reacted with thionyl chloride (SOCl₂) in pyridine and tetrahydrofuran (THF) to presumably form a cyclic sulfate or a selectively chlorinated intermediate, which is then converted to 6-azido-6-deoxy-1-O-benzyl-2,3-O-isopropylidene-α-L-sorbofuranose. researchgate.net Another important derivatization is tosylation, which converts the hydroxyl groups into good leaving groups for nucleophilic substitution reactions. The synthesis of 2,3-O-isopropylidene-1,6-ditosyl-L-sorbose is an example of such a modification, preparing the molecule for further transformations. acs.org

Furthermore, the primary alcohol at C-1 of the fully protected 2,3:4,6-di-O-isopropylidene-L-sorbose can be selectively oxidized to a carboxylic acid using palladium catalysts, forming 2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid, a key intermediate in Vitamin C synthesis. nih.gov

Table 2: Examples of Regioselective Derivatization

| Starting Material | Reaction | Position(s) Functionalized | Product |

|---|---|---|---|

| 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose | Oxidation (e.g., with KMnO₄ or Pd catalyst) | C-1 | 2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid researchgate.netnih.gov |

| 2,3-O-isopropylidene-α-L-sorbofuranose | Tosylation | C-1, C-6 | 2,3-O-isopropylidene-1,6-ditosyl-L-sorbose acs.org |

| 1-O-benzyl-2,3-O-isopropylidene-α-L-sorbofuranose | Reaction with SOCl₂ followed by azide source | C-6 | 6-azido-6-deoxy-1-O-benzyl-2,3-O-isopropylidene-α-L-sorbofuranose researchgate.net |

Stereocontrolled Reactions and Rearrangement Pathways

The rigid conformational structure and defined stereocenters of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose make it an excellent chiral starting material for stereocontrolled synthesis.

The conformation of the molecule has been studied in detail. The central five-membered furanose ring adopts a ⁴T₃ conformation. nih.gov The fused 2,3-O-isopropylidene group exists in an E₃ conformation, while the six-membered 4,6-O-isopropylidene ring adopts an almost ideal ⁰C₃ conformation. nih.gov This well-defined, rigid structure is critical for directing the stereochemical outcome of subsequent reactions, as the bulky isopropylidene groups block certain faces of the molecule, forcing reagents to approach from a specific trajectory.

Formation of Anhydro-Sugar Derivatives and Cyclic Ethers

The strategic manipulation of L-Sorbose, bis-O-(1-methylethylidene)- allows for the synthesis of anhydro-sugar derivatives and cyclic ethers, which are important motifs in various biologically active molecules. Anhydro sugars, characterized by an intramolecular ether linkage, are formed by the removal of a molecule of water from a sugar.

One common strategy to generate anhydro derivatives involves the activation of a hydroxyl group, followed by intramolecular nucleophilic attack by another hydroxyl group. For instance, the free primary hydroxyl group at C-1 of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose can be tosylated or mesylated to create a good leaving group. Subsequent treatment with a base can then induce an intramolecular Williamson ether synthesis, leading to the formation of a 1,2-anhydro derivative.

Similarly, the synthesis of other cyclic ethers can be achieved through various intramolecular cyclization reactions. These reactions often involve the formation of a carbon-oxygen bond between different parts of the sugar backbone. The regioselectivity of these cyclizations is highly dependent on the reaction conditions and the nature of the activating groups employed.

A notable application of this chemistry is in the synthesis of precursors for L-fructose. google.com By reacting 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose with p-toluenesulfonyl chloride, a tosylated intermediate is formed. google.com This intermediate can then undergo intramolecular nucleophilic displacement to form a 3,4-anhydro-ring. google.com The subsequent opening of this oxirane ring under acidic or alkaline conditions yields a derivative that can be converted to L-fructose. google.com

| Precursor | Reagents | Product | Application |

| 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose | 1. p-Toluenesulfonyl chloride 2. Base | 3,4-anhydro-2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose | Intermediate in L-fructose synthesis google.com |

| 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose | 1. Mesyl chloride, Pyridine 2. Base | 1,2-anhydro-2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose | Precursor for modified sugars |

Interconversion to Related Isomers (e.g., Fructopyranose Derivatives)

The structural similarities between L-sorbose and other ketoses, such as D-fructose, allow for their interconversion, providing access to a wider range of carbohydrate derivatives. nih.govbath.ac.ukresearchgate.net These transformations often involve epimerization at one or more stereocenters.

For example, the C-5 epimer of a D-fructopyranose derivative can be accessed from an L-sorbose precursor. This can be achieved through a Mitsunobu reaction or Garegg's conditions, which facilitate the inversion of stereochemistry at a specific carbon atom. nih.govbath.ac.uk Such interconversions are valuable for synthesizing rare sugars and their derivatives, which may have unique biological activities.

The conversion of L-sorbose derivatives to fructopyranose derivatives has been explored in the synthesis of 5-thio-D-fructose. nih.govbath.ac.uk This process involves the epimerization and subsequent functionalization at the C-5 position of a D-fructopyranose derivative, which can be accessed from an L-sorbose starting material. nih.govbath.ac.uk

| Starting Material | Transformation | Product | Significance |

| L-Sorbose derivative | Epimerization at C-5 | D-Fructopyranose derivative | Access to related sugar isomers nih.govbath.ac.uk |

| D-Fructopyranose derivative | Functionalization at C-5 | 5-thio-D-fructose | Synthesis of modified sugars with potential biological activity nih.govbath.ac.uk |

Oxidation Reactions of the Polyol Framework (Pre and Post-Protection)

Selective Oxidation Processes for Keto-Sugars (e.g., L-Sorbose oxidation studies)

The oxidation of L-sorbose and its protected derivatives is a critical transformation, particularly in the industrial synthesis of L-ascorbic acid (Vitamin C). lookchem.comresearchgate.netresearchgate.net The selective oxidation of the primary hydroxyl group at C-1 of L-sorbose to a carboxylic acid is a key step in this process.

Before the development of efficient fermentation methods, chemical oxidation was a common approach. This often involved protecting the other hydroxyl groups of L-sorbose, for instance, by forming the diacetonide, and then oxidizing the remaining free primary alcohol. Various oxidizing agents can be employed for this purpose, with the choice of reagent influencing the selectivity and yield of the reaction.

In biological systems, the oxidation of D-sorbitol to L-sorbose is catalyzed by sorbitol dehydrogenases. researchgate.net This enzymatic oxidation is highly specific and forms the basis of the industrial fermentation process for L-sorbose production. nih.gov

Oxidative Cleavage and Fragmentation Strategies

Oxidative cleavage of the carbon-carbon bonds within the polyol framework of L-sorbose and its derivatives can lead to smaller, functionalized molecules. This strategy is useful for degrading the sugar backbone to produce fragments with specific functionalities.

A common reagent for the oxidative cleavage of vicinal diols is periodate. The Malaprade reaction, which employs periodic acid or its salts, can selectively cleave the bond between two adjacent carbon atoms bearing hydroxyl groups. aalto.fi In the context of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose, the free vicinal diol at C-1 and C-2 (after removal of the protecting groups) would be susceptible to periodate oxidation. This would result in the cleavage of the C1-C2 bond and the formation of two aldehyde groups.

The degree of oxidation and the specific bonds cleaved can be controlled by the choice of oxidizing agent and the reaction conditions. These fragmentation strategies provide access to a variety of smaller chiral building blocks from a readily available carbohydrate precursor.

| Oxidation Type | Reagent/Method | Substrate | Product | Application |

| Selective Oxidation | Various oxidizing agents | Protected L-Sorbose | 2-keto-L-gulonic acid precursor | Vitamin C synthesis lookchem.comresearchgate.net |

| Enzymatic Oxidation | Sorbital dehydrogenase | D-Sorbitol | L-Sorbose | Industrial production of L-Sorbose researchgate.netnih.gov |

| Oxidative Cleavage | Periodate | L-Sorbose (deprotected) | Dialdehyde fragments | Synthesis of smaller chiral molecules aalto.fi |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like 2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton and the spatial arrangement of atoms.

¹H NMR spectroscopy is instrumental in identifying the proton environment within a molecule. For derivatives of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose, specific chemical shifts (δ) and coupling constants (J) reveal the configuration of the sorbofuranose ring and the attached isopropylidene protecting groups. chalmers.se In the case of the aldehyde formed by the oxidation of the primary alcohol at C1, the proton signals are well-resolved. irb.hr The signals for the four distinct methyl groups of the two isopropylidene moieties typically appear as singlets in the region of δ 1.3-1.5 ppm, confirming their presence. irb.hr The protons on the furanose ring exhibit more complex splitting patterns and chemical shifts that are characteristic of their specific stereochemical environment. irb.hr

¹H NMR Spectroscopic Data for (3aS,3bR,7aS,8aR)-2,2,5,5-tetramethyltetrahydro-8aH- mdpi.comdioxolo[4',5':4,5]furo[3,2-d] mdpi.comdioxine-8a-carbaldehyde (oxidized form of the title compound) in CDCl₃

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constant (J) in Hz |

|---|---|---|

| H-3 | 4.53 | s |

| H-4 | 4.34 | dd, J=3.1, 2.5 |

| H-5 | 4.21 | dd, J=3.9, 1.9 |

| H-6 | 4.10 | dd, J=4.9, 2.0 |

| CHO | 9.65 | s |

| CH₃ isop. | 1.52, 1.42, 1.37, 1.32 | s |

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework. upt.ro Each unique carbon atom in 2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose and its derivatives produces a distinct signal, allowing for the complete delineation of the carbon skeleton. irb.hr The spectra typically show signals for the six carbons of the sorbose core, the two quaternary carbons of the isopropylidene groups (acetal carbons), and the four methyl carbons. irb.hr The chemical shifts of the ring carbons are sensitive to their substitution and stereochemistry. irb.hrresearchgate.net

¹³C NMR Spectroscopic Data for (3aS,3bR,7aS,8aR)-2,2,5,5-tetramethyltetrahydro-8aH- mdpi.comdioxolo[4',5':4,5]furo[3,2-d] mdpi.comdioxine-8a-carbaldehyde (oxidized form of the title compound) in CDCl₃

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| CO (aldehyde) | 194.6 |

| Cq isop. (C-2) | 114.54 |

| Cq isop. | 97.8 |

| C-3 | 86.73 |

| C-5 | 74.1 |

| C-4 | 72.7 |

| C-6 | 60.2 |

| CH₃ isop. | 29.1, 27.1, 26.1, 18.9 |

To definitively assign the signals observed in ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR experiments are employed. irb.hrupt.ro

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the furanose ring. upt.romdpi.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms, linking each proton signal to its corresponding carbon signal. irb.hrupt.ro

The combined use of these 2D NMR techniques allows for an unambiguous assignment of all proton and carbon resonances and confirms the constitution of 2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose. irb.hrupt.ro

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. upt.roresearchgate.netchem.sk

For 2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose, FTIR spectra are used to confirm the presence of key functional groups. upt.ro Characteristic absorptions include:

Strong C-O stretching vibrations for the ether and acetal (B89532) functionalities.

C-H stretching and bending vibrations for the alkyl groups of the isopropylidene moieties and the furanose ring. upt.ro

The absence of a strong, broad absorption in the 3200-3600 cm⁻¹ region confirms the successful protection of the hydroxyl groups, with the exception of the primary alcohol at C-1, which would show a characteristic O-H stretch if left unprotected.

Raman spectroscopy offers complementary information and is particularly useful for analyzing the skeletal vibrations of the molecule. researchgate.netresearchgate.netchem.sk The spectra would show characteristic bands for C-C and C-O skeletal vibrations and symmetric C-H bending modes. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. upt.rochem.sk For diisopropylidenated monosaccharides like the title compound, electron ionization mass spectrometry (EI-MS) reveals a high degree of instability, with the molecular ion peak (M⁺) at m/z 260 often being very weak or absent, especially at low ionization energies. upt.ro

A key and highly abundant fragment observed in the mass spectrum is the base peak at m/z 245. upt.ro This fragment corresponds to the loss of a methyl radical ([M-15]⁺) from one of the isopropylidene groups. upt.ro This characteristic loss is a reliable indicator for confirming the molecular weight of the parent carbohydrate. upt.ro

Key Mass Spectrometry Fragmentation Data for 2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose

| m/z (mass-to-charge ratio) | Assignment | Notes |

|---|---|---|

| 260 | [M]⁺ | Molecular Ion; often absent or of very low intensity. upt.ro |

| 245 | [M-15]⁺ or [M-CH₃]⁺ | Base Peak; results from the loss of a methyl radical. upt.ro |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. irb.hr This technique can differentiate between compounds with the same nominal mass but different atomic compositions. For derivatives of 2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose, HRMS is used to confirm the proposed molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. irb.hr For instance, the aldehyde derivative has a calculated mass for its protonated form [M+H]⁺ of 259.1182, which closely matches the experimentally found value of 259.1180, confirming the elemental formula C₁₂H₁₉O₆. irb.hr This high degree of accuracy is indispensable for structural confirmation. mdpi.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) of Isopropylidene Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile carbohydrate derivatives like L-Sorbose, bis-O-(1-methylethylidene)-, also known as 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose. upt.romdpi.com These isopropylidene derivatives are particularly well-suited for GC analysis. upt.ro However, studies have shown a high degree of instability for these compounds under standard electron ionization (EI) conditions, often leading to the absence of a molecular ion peak (M⁺) at m/z 260. upt.ro

A characteristic and highly abundant fragment ion is consistently observed at m/z 245, which corresponds to the loss of a methyl radical ([M-15]⁺) from one of the isopropylidene groups. upt.ro This peak is typically the base peak in the mass spectrum and is a key indicator for determining the molecular weight of the parent carbohydrate. upt.ro The fragmentation pattern provides crucial structural information, sensitive to the ring size and location of the protecting groups. upt.romdpi.com The analysis of fragmentation pathways, especially at lower ionization energies, simplifies the spectra and aids in the structural elucidation and differentiation of isomers. upt.romdpi.com

Table 1: Key Mass Spectrometry Data for 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose

| Property | Value/Observation | Reference |

| Molecular Ion (M⁺) | m/z 260 (Typically not observed) | upt.ro |

| Base Peak | m/z 245 | upt.ro |

| Fragmentation | [M-15]⁺ (Loss of a methyl radical) | upt.ro |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides unequivocal proof of the solid-state molecular structure of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose. researchgate.netchalmers.se Crystallographic studies have detailed the conformation of the fused ring system, confirming the absolute configuration derived from its precursor, L-sorbose. researchgate.netnih.gov

The analysis reveals that the central five-membered furanose ring adopts a ⁴T₃ (twist) conformation. researchgate.netchalmers.se The 4,6-O-isopropylidene group forms a six-membered 1,3-dioxane (B1201747) ring, which exists in an almost ideal chair conformation. researchgate.net The 2,3-O-isopropylidene group forms a five-membered 1,3-dioxolane (B20135) ring that adopts an envelope (E₃) conformation. researchgate.net The crystal structure is further stabilized by an intramolecular hydrogen bond between the free hydroxyl group and a nearby oxygen atom. researchgate.net

Table 2: Crystallographic Data for 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₂₀O₆ | researchgate.netnih.gov |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P2₁2₁2₁ | researchgate.net |

| Furanose Ring Conformation | ⁴T₃ (Twist) | researchgate.netchalmers.se |

| 1,3-Dioxane Ring Conformation | Chair (OC₃) | researchgate.net |

| 1,3-Dioxolane Ring Conformation | E₃ (Envelope) | researchgate.net |

Advanced Chromatographic Methods for Purity and Stereoisomeric Assessment

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of chemical reactions, such as the synthesis of protected sorbose derivatives. nih.gov It allows for rapid, qualitative assessment of the consumption of starting materials and the formation of products. For instance, in the tosylation of a related compound, 1-O-benzyl-2,3-O-isopropylidene-α-L-sorbofuranose, TLC was used to confirm the complete consumption of the starting material (Rf = 0.18) and the appearance of the product (Rf = 0.44) in a 1:2 acetone (B3395972)/hexane solvent system. nih.gov The purity of commercial 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose is often initially assessed by TLC, with purities of ≥98% being common. sigmaaldrich.comsigmaaldrich.cn The choice of the solvent system is critical, as the retention factor (Rf) is highly dependent on the polarity of the mobile phase. nih.govresearchgate.net

Table 3: Example TLC Data for a Sorbofuranose Derivative

| Compound | Solvent System (v/v) | Rf Value | Reference |

| 1-O-benzyl-2,3-O-isopropylidene-α-L-sorbofuranose | Acetone/Hexane (1:2) | 0.18 | nih.gov |

| 1-O-benzyl-2,3-O-isopropylidene-6-O-tosyl-α-L-sorbofuranose | Acetone/Hexane (1:2) | 0.44 | nih.gov |

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a crucial method for the quantitative analysis of purity and the separation of stereoisomers. ijrpr.comnih.gov For chiral molecules like L-Sorbose, bis-O-(1-methylethylidene)-, assessing stereoisomeric purity is vital. This is accomplished using chiral stationary phases (CSPs). ijrpr.comscielo.br

Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak, Chiralcel), are widely used for the enantiomeric separation of a broad range of compounds, including carbohydrates. ijrpr.comresearchgate.netnih.gov The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, π-π interactions, steric effects) between the enantiomers and the chiral selector of the CSP. ijrpr.comsigmaaldrich.com By using a suitable mobile phase, typically a mixture of alkanes and alcohols like n-heptane and ethanol, it is possible to resolve the L-form of the compound from its D-enantiomer, as well as separate other related diastereomers or impurities. researchgate.netmdpi.com This technique is essential for quality control in syntheses where stereochemical integrity must be maintained. nih.gov

Polarimetry for Optical Purity and Specific Rotation Measurements

Polarimetry is a fundamental technique used to measure the optical rotation of chiral substances in solution, which is a direct reflection of their enantiomeric purity. sigmaaldrich.com A chiral compound rotates the plane of polarized light, and the magnitude and direction of this rotation are characteristic properties. sigmaaldrich.com

For 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose, a specific rotation value of [α]/D = -16.5 ± 1.5° has been reported (at 20°C, with a concentration of 1.5 g/100mL in acetone). sigmaaldrich.comsigmaaldrich.cn This value is a critical quality parameter. Any significant deviation could indicate the presence of its enantiomer or other optically active impurities. The measurement confirms the compound's identity and provides a quantitative measure of its optical purity, which is essential as its stereochemistry is inherited from the L-sorbose starting material. nih.gov

Compound Index

Applications As a Versatile Chiral Building Block in Organic Synthesis

Precursor in the Stereoselective Synthesis of Complex Oligo- and Polysaccharides

The synthesis of complex oligo- and polysaccharides demands precise control over the formation of glycosidic linkages, a challenge that is adeptly met by employing well-defined building blocks like 2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose. The isopropylidene groups serve as protecting groups for the hydroxyl functions at positions 2, 3, 4, and 6, allowing for selective reactions at other sites of the molecule. bioglyco.comaablocks.com

The strategic use of protecting groups on both the glycosyl donor and acceptor is crucial for achieving high stereoselectivity in glycosylation reactions. rsc.org Research has demonstrated that by carefully choosing these protecting groups, the reactivity of the acceptor can be modulated to favor the formation of specific anomeric linkages, such as 1,1′-β,β and 1,1′-β,α-glycosidic bonds. rsc.org While specific examples detailing the direct use of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose in the synthesis of a named complex polysaccharide are not extensively documented in the provided results, its role as a protected sugar makes it a fundamental starting point for such syntheses. bioglyco.comaablocks.com For instance, the selective deprotection of one of the isopropylidene groups can reveal hydroxyl groups for subsequent glycosylation, enabling the stepwise construction of oligosaccharide chains. This protected sorbose derivative can be a key component in the synthesis of α-(1→6)-linked manno-oligosaccharides, which are part of natural high-mannose-type oligosaccharides. acs.org

Intermediate in the Design and Synthesis of Pharmaceutically Active Compounds

The chiral scaffold of 2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose has been extensively utilized in the pharmaceutical industry for the synthesis of a variety of therapeutic agents.

A prominent application of a structurally related compound, 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose, is as a key intermediate in the synthesis of the antiepileptic drug Topiramate. biosynth.comthermofisher.comresearchgate.net Topiramate, a sulfamate-substituted monosaccharide, is a widely used anticonvulsant medication. thermofisher.comresearchgate.net The synthesis involves the reaction of the di-O-isopropylidene protected fructose (B13574) derivative with a sulfamoylating agent. bioglyco.combiosynth.com Various synthetic routes have been developed to improve the yield and purity of Topiramate, highlighting the industrial importance of these protected sugar intermediates. bioglyco.combiosynth.com The synthesis of Topiramate azidosulfate, an important impurity standard for the drug, also originates from this protected fructose core. thermofisher.com

The degradation of Topiramate under various conditions can lead to the formation of 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose as a related impurity, further underscoring the close chemical relationship. chemrxiv.org

2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose is a valuable precursor for the synthesis of iminosugars, a class of compounds known for their potent glycosidase inhibitory activity. researchgate.netsynthose.com Glycosidase inhibitors are of significant therapeutic interest for the treatment of various diseases, including diabetes, viral infections, and lysosomal storage disorders. researchgate.net

This protected sorbose derivative has been used as a starting material for the synthesis of 1-deoxynojirimycin (B1663644) (DNJ) and its analogues. researchgate.netsynthose.com The synthesis of these iminosugars often involves the introduction of a nitrogen atom at a key position within the sugar ring, a transformation facilitated by the selective manipulation of the protected sorbose molecule. wiley-vch.de For example, the 6-O-tosyl derivative of 2,3-O-isopropylidene-α-L-sorbofuranose serves as a key intermediate where the tosyl group acts as a good leaving group for the introduction of an amine. wiley-vch.de

The broader field of carbohydrate-based therapeutics leverages the biocompatibility and structural diversity of sugars to create novel drugs. researchgate.netnih.govsigmaaldrich.comlibretexts.org Protected sugars like 2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose are essential tools in this area, enabling the synthesis of complex glycoconjugates and carbohydrate scaffolds with potential applications in treating neurodegenerative diseases and other conditions. researchgate.netlibretexts.org

Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The inherent chirality of 2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose makes it and its derivatives attractive candidates for use as chiral auxiliaries and ligands in asymmetric catalysis. sigmaaldrich.comwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org

While the direct use of 2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose as a chiral auxiliary in a specific, widely recognized named reaction is not detailed in the provided search results, its derivatives have been explored for this purpose. For instance, chiral aldehydes derived from protected sugars, including a sorbofuranose derivative, have been used in multicomponent reactions, where they can influence the diastereoselectivity of the products. mdpi.com

Furthermore, the development of chiral ligands for metal-catalyzed asymmetric reactions is a cornerstone of modern organic synthesis. nih.govugr.eschemrxiv.org Carbohydrate-derived ligands are particularly appealing due to their rich stereochemistry. nih.gov The rigid furanose backbone of 2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose can be functionalized to create novel phosphine (B1218219) or amine-based ligands for asymmetric hydrogenation or other C-C and C-N bond-forming reactions. For example, the free hydroxyl group can be modified to incorporate a coordinating atom, leading to a bidentate or tridentate chiral ligand. researchgate.net

Building Block for Novel Polymer Architectures and Advanced Materials

The quest for sustainable and functional materials has led to an increased interest in sugar-based polymers. 2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose serves as a valuable building block for the creation of such polymers.

One of the most direct ways to incorporate this protected sorbose into a polymer is by converting it into a polymerizable monomer. A common strategy involves the derivatization of the free hydroxyl group with a polymerizable moiety, such as a methacrylate (B99206) group. rsc.org

The synthesis typically involves reacting the free hydroxyl of the protected sugar with a reagent like methacrylic anhydride (B1165640) or methacryloyl chloride. The resulting sugar-based methacrylate monomer can then be polymerized using standard techniques, such as free radical polymerization, to yield a polymer with a carbohydrate-based backbone or side chains. rsc.org The properties of these polymers, including their thermal stability, can be influenced by the structure of the parent sugar. rsc.org End-functionalized polystyrenes and polyisoprenes with monosaccharide residues have also been synthesized using anionic living polymerization, where the living polymer is terminated with a benzyl (B1604629) chloride derivative of the protected sorbose. acs.org

The incorporation of the bulky and chiral sorbose unit can impart unique properties to the resulting polymers, such as altered solubility, biodegradability, and specific recognition capabilities. These materials have potential applications in areas like biomaterials, drug delivery, and chiral separations.

The ring-opening polymerization (ROP) of lactones is another important method for producing biodegradable polyesters. chemrxiv.orglibretexts.org While not directly a lactone itself, the hydroxyl group of 2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose could potentially be used to initiate the ring-opening polymerization of lactones like caprolactone, leading to the formation of polyesters with a terminal sugar unit. libretexts.org This approach would create well-defined polymer architectures with a specific end-group, which can be beneficial for applications requiring surface modification or bioconjugation.

Development of Biodegradable and Biocompatible Polymeric Materials

The incorporation of sugar units into polymer backbones is a strategic approach to impart biodegradability and enhance biocompatibility. The fundamental principle lies in the fact that the glycosidic or ester linkages within the polymer chain can be susceptible to hydrolysis or enzymatic degradation, breaking down the polymer into smaller, non-toxic molecules that can be metabolized or excreted by living organisms.

While specific, in-depth research on the polymerization of L-Sorbose, bis-O-(1-methylethylidene)- is limited in publicly accessible literature, the potential for its use in creating biodegradable polyesters and other polymers is significant. The free hydroxyl group on the molecule provides a reactive site for polymerization reactions, such as polycondensation with dicarboxylic acids or their derivatives, or for initiating ring-opening polymerization of cyclic monomers.

General strategies for synthesizing polymers from protected monosaccharides often involve:

Polycondensation: Reacting the free hydroxyl group of the protected sugar with difunctional monomers like diacyl chlorides or dicarboxylic acids to form polyesters. The properties of the resulting polymer, such as flexibility and degradation rate, can be tailored by the choice of the co-monomer.

Ring-Opening Polymerization (ROP): Using the hydroxyl group to initiate the polymerization of cyclic esters like lactide, caprolactone, or glycolide. This method allows for the synthesis of block copolymers where the sugar unit can be at the chain end or incorporated within the backbone. nih.gov

Modification of the Hydroxyl Group: The hydroxyl group can be chemically modified to introduce a polymerizable functional group, such as a methacrylate or acrylate, which can then undergo radical polymerization.

The biocompatibility of polymers derived from sugars is another key advantage. Sugars are fundamental components of biological systems, and their incorporation into synthetic polymers is expected to lead to materials that are well-tolerated by the body. For instance, studies on polyesters containing sorbitol, a related sugar alcohol, have demonstrated good biocompatibility.

While direct research on polymers from L-Sorbose, bis-O-(1-methylethylidene)- is not extensively documented, the broader field of sugar-based polymers provides a strong foundation for its potential. The synthesis of polyesters from other protected sugars has been reported, indicating the feasibility of such reactions.

Interactive Data Table: Potential Polymerization Strategies for L-Sorbose, bis-O-(1-methylethylidene)-

| Polymerization Type | Co-monomer Example | Potential Polymer Structure | Expected Properties |

| Polycondensation | Adipoyl chloride | Polyester | Flexible, biodegradable |

| Polycondensation | Sebacoyl chloride | Polyester | More hydrophobic, slower degradation |

| Ring-Opening Polymerization | L-Lactide | Poly(l-lactide)-block-sorbose derivative | Biocompatible, tunable degradation |

| Ring-Opening Polymerization | ε-Caprolactone | Poly(ε-caprolactone)-block-sorbose derivative | Flexible, biocompatible |

This table represents theoretical examples based on common polymerization methods for sugar-based monomers, as specific data for L-Sorbose, bis-O-(1-methylethylidene)- is not available in the reviewed literature.

Further research is necessary to fully explore the synthesis and characterization of polymers from L-Sorbose, bis-O-(1-methylethylidene)-. Such studies would need to investigate the reaction conditions, the properties of the resulting polymers (e.g., molecular weight, thermal properties, mechanical strength), and their rates of biodegradation and biocompatibility profiles. The development of such sugar-based polymers holds promise for creating advanced materials for a variety of applications, from medical implants and drug delivery systems to environmentally friendly plastics.

Emerging Research Frontiers and Future Perspectives

Development of Sustainable and "Green Chemistry" Approaches for Synthesis

The traditional synthesis of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose from L-sorbose involves the use of acetone (B3395972) with strong acids like sulfuric acid, which can present environmental and handling challenges. researchgate.netgoogle.com Modern research is increasingly focused on developing "green" and sustainable alternatives that offer high yields, easier work-up, and catalyst reusability.

A significant area of development is the use of solid acid catalysts. These catalysts are easily separated from the reaction mixture, minimizing waste and allowing for multiple reuse cycles. For instance, sulfonated graphene (GR-SO3H) has been demonstrated as a mild, efficient, and sustainable catalyst for the preparation of O-isopropylidene derivatives of carbohydrates, including the title compound. researchgate.net This method provides excellent yields, reduces reaction times, and the catalyst can be recycled multiple times. researchgate.net Similarly, sulfuric acid immobilized on silica (B1680970) has proven to be an effective and reusable catalyst for the large-scale synthesis of O-isopropylidene sugar derivatives from various reducing sugars, including L-sorbose. researchgate.net Other heterogeneous catalysts like macroporous ion-exchange resins have also been studied for the condensation of L-sorbose with acetone, with reaction rates depending on the resin's surface area and crosslinking. researchgate.net

These green approaches not only align with the principles of sustainable chemistry but also offer economic advantages for large-scale industrial production, a critical factor given that L-sorbose is a key starting material in the industrial synthesis of Vitamin C (L-ascorbic acid). nist.govnih.gov

| Catalyst | Reaction Conditions | Key Advantages | Reported Yield | Reference |

|---|---|---|---|---|

| Sulfonated Graphene (GR-SO3H) | Acetone/2,2-dimethoxypropane, Room Temperature | Mild conditions, high efficiency, reusable catalyst | Good to Excellent | researchgate.net |

| Sulfuric Acid on Silica (H₂SO₄-SiO₂) | Acetone | Simple, economic for large-scale, reusable catalyst | High | researchgate.net |

| Macroporous Ion Exchange Resins | Acetone | Heterogeneous catalyst, activity dependent on resin properties | Variable | researchgate.net |

| Iodine | Acetone | Mild acetalation method | Not specified | ru.nl |

| Antimony Pentafluoride | Acetone, Reflux (60°C) | Effective Lewis acid catalyst | 82.3% | prepchem.com |

Expanded Applications in Drug Discovery and Lead Optimization

2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose is a cornerstone in the synthesis of numerous biologically active molecules, particularly iminosugars. Iminosugars are carbohydrate mimetics where the ring oxygen is replaced by a nitrogen atom, and they are potent inhibitors of glycosidase enzymes. researchgate.net The protected sorbose derivative is a key starting material for the synthesis of 1-deoxynojirimycin (B1663644) (DNJ) and its N-substituted derivatives, such as N-butyl-DNJ (Miglustat), which is used to treat Gaucher's disease. researchgate.netresearchgate.net

The process of lead optimization in drug discovery involves refining a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). scienceopen.compatsnap.comdanaher.com The rigid, protected structure of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose is ideal for this process. It allows medicinal chemists to perform highly specific modifications at the unprotected C1 hydroxyl group or, after selective deprotection, at other positions. This controlled modification is crucial for establishing a structure-activity relationship (SAR), which guides the design of more potent and selective drug candidates. patsnap.comdanaher.com

For example, the compound has been instrumental in developing a general strategy for the synthesis of α- and β-1-C-substituted 1-deoxynojirimycin derivatives and even iminosugar 1-phosphonates, providing access to a wide range of glycoconjugate mimetics with potential therapeutic value. By systematically altering the substituents derived from this starting material, researchers can fine-tune the biological activity, a core tenet of lead optimization. nih.gov

| Derivative | Therapeutic Area/Target | Significance | Reference |

|---|---|---|---|

| 1-Deoxynojirimycin (DNJ) | Glycosidase inhibitor | Core structure for various therapeutic agents. | researchgate.netclockss.org |

| N-butyl-1-deoxynojirimycin (Miglustat) | Gaucher's disease | Marketed drug for a lysosomal storage disorder. | researchgate.net |

| Iminosugar C-glycosides | Glycosidase inhibitors | Stereocontrolled synthesis allows for diverse analogues. | |

| 1,5,6-Trideoxy-6,6-difluoro-1,5-imino-D-glucitol | Glucosidase inhibitor | Fluorination can alter biological activity and stability. | researchgate.net |

| Iminosugar 1-phosphonates | Enzyme inhibitors | Represents a novel class of glycoconjugate mimetics. |

Integration with Automated Synthesis and Flow Chemistry Methodologies

The synthesis of complex carbohydrates and their derivatives has historically been a labor-intensive process, lagging behind the automation seen in peptide and oligonucleotide synthesis. psu.eduoup.com This is largely due to the complex stereochemistry and the need for intricate protecting group strategies. oup.com Protected monosaccharides like 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose are central to overcoming these challenges.

Recent advances in automated oligosaccharide synthesis platforms are creating new frontiers. nih.gov These systems rely on the repetitive coupling of protected building blocks, and while specific integration of diacetone-L-sorbose into a fully automated synthesizer is not yet widely documented, the purification of such protected intermediates via automated HPLC methods is a critical enabling technology. rsc.orgnih.gov As automation becomes more sophisticated, the demand for high-purity, readily available building blocks like the title compound will increase, driving further innovation in its synthesis and application within these systems.

Flow chemistry, or continuous-flow synthesis, offers another promising avenue. thieme-connect.demit.edu This technology provides significant advantages in terms of safety, scalability, and precise control over reaction parameters like temperature and mixing. thieme-connect.dersc.org The acetalization reaction to form 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose, which often requires careful control of conditions to avoid side reactions, is an ideal candidate for adaptation to a flow process. google.com Flow chemistry could enable a more efficient, consistent, and safer large-scale production, potentially integrated with in-line purification to produce a continuous stream of the high-purity intermediate required for subsequent synthetic steps, including automated glycosylation. mit.edu

Innovations in Carbohydrate-Based Materials Science for Niche Applications

Beyond pharmaceuticals, carbohydrates are gaining attention as renewable feedstocks for advanced materials. Their inherent chirality, biocompatibility, and biodegradability make them attractive for creating functional materials for niche applications. researchgate.net 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose has emerged as a useful precursor in this field, particularly in the development of novel organocatalysts.

Researchers have synthesized sugar ketone organocatalysts derived from L-sorbose (via its di-isopropylidene derivative). mdpi.com For instance, the free hydroxyl group of the protected sorbose can be oxidized to a ketone, yielding a chiral catalyst. These carbohydrate-based catalysts have been successfully employed in asymmetric epoxidation reactions, demonstrating the transfer of chirality from the sugar backbone to the reaction products. mdpi.com The ability to synthesize the enantiomeric catalyst from L-fructose (which can be obtained from L-sorbose) further highlights the versatility of this starting material in creating tunable catalytic systems. mdpi.com

The development of such catalysts is a prime example of innovations in carbohydrate-based materials science. These materials leverage the unique structural features of sugars to perform complex chemical transformations, opening up possibilities in green catalysis and the synthesis of other chiral molecules. Future research may explore the incorporation of this and related sugar derivatives into polymers to create biodegradable plastics, hydrogels for biomedical applications, or chiral stationary phases for chromatography.

Q & A

Q. What PICO elements apply to studying the compound’s biological activity?

- Population : Cell lines (e.g., HeLa, CHO-K1).

- Intervention : Dose-dependent exposure (0–100 µM).

- Comparison : Untreated controls or structurally similar compounds.

- Outcome : Cytotoxicity (IC₅₀) via MTT assay.

Design dose-response curves with 95% confidence intervals and validate with triplicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.